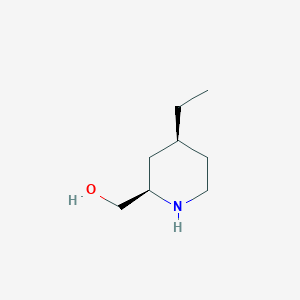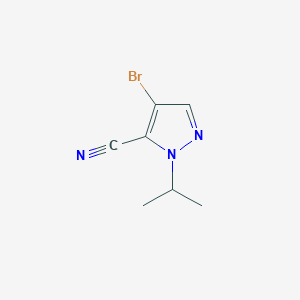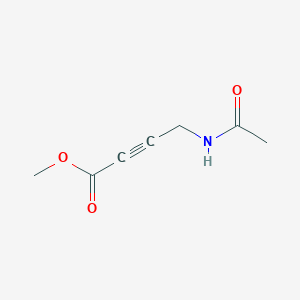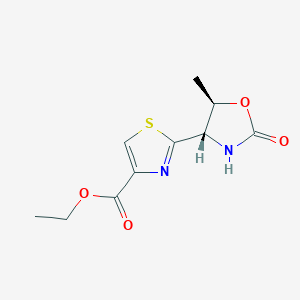
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. This compound features a piperidine ring substituted with an ethyl group and a hydroxymethyl group, making it a valuable molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Ethylation: Introduction of the ethyl group at the 4-position of the piperidine ring.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position.
Common reagents used in these reactions include ethyl halides for ethylation and formaldehyde or paraformaldehyde for hydroxymethylation. The reactions are usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to the hydroxymethyl group.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction can regenerate the original alcohol.
Wissenschaftliche Forschungsanwendungen
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Rel-((2R,4S)-4-ethylpiperidin-2-yl)methanol can be compared with other similar compounds such as:
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol: Differing by the presence of a methyl group instead of an ethyl group.
Rel-((2R,4S)-4-isopropylpiperidin-2-yl)methanol: Featuring an isopropyl group instead of an ethyl group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique stereochemistry of this compound makes it distinct in its interactions and applications.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
[(2R,4S)-4-ethylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-7-3-4-9-8(5-7)6-10/h7-10H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
SMYPOQPVFOAJQJ-JGVFFNPUSA-N |
Isomerische SMILES |
CC[C@H]1CCN[C@H](C1)CO |
Kanonische SMILES |
CCC1CCNC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)




![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)

![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)



![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)

